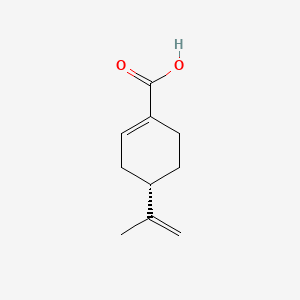

(S)-(-)-Perillic acid

Vue d'ensemble

Description

(S)-(-)-Perillic acid is a naturally occurring monoterpenoid compound found in the essential oils of various plants, including citrus fruits and certain herbs It is known for its distinctive aroma and potential therapeutic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-(-)-Perillic acid can be synthesized through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of essential oils from plants rich in this compound. The extraction process involves steam distillation or solvent extraction, followed by chromatographic techniques to isolate and purify the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(-)-Perillic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form perillyl aldehyde or perillyl alcohol.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed:

- Perillyl aldehyde

- Perillyl alcohol

- Perillic esters

Applications De Recherche Scientifique

Anticancer Properties

(S)-(-)-Perillic acid has been extensively studied for its anticancer effects. Research indicates that it inhibits cell growth and affects protein prenylation in cancer cells.

Synthesis and Bioconversion

The synthesis of this compound can be achieved through various methods, including chemical synthesis and bioconversion.

Chemical Synthesis

- Traditional methods involve the oxidation of limonene to produce this compound. However, the selectivity and efficiency of these reactions can vary significantly based on the catalysts used .

Bioconversion

- Recent studies have highlighted the use of microorganisms for the bioconversion of limonene into this compound. For example, Yarrowia lipolytica yeast has been shown to effectively convert limonene into perillic acid under optimized conditions, achieving high yields . This biotechnological approach not only enhances production efficiency but also minimizes environmental impact.

Clinical Applications

Clinical trials have begun to explore the therapeutic potential of this compound in humans. One notable study involved intranasal administration of NEO100, a formulation containing perillic acid, in patients with grade IV glioma. The trial aimed to assess the safety and efficacy of this delivery method, with preliminary results indicating successful uptake into systemic circulation .

Comparative Efficacy

The following table summarizes the efficacy of this compound and its derivatives against different cancer cell lines:

Mécanisme D'action

The mechanism by which (S)-(-)-Perillic acid exerts its effects involves several molecular targets and pathways:

- Anticancer Activity: It is believed to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the Ras pathway.

- Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

- Limonene: A precursor in the synthesis of (S)-(-)-Perillic acid.

- Perillyl alcohol: A reduction product of this compound with similar biological activities.

- Perillyl aldehyde: An oxidation product with distinct properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of applications and potential therapeutic benefits make it a compound of significant interest in various fields of research.

Propriétés

IUPAC Name |

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMSBUVCWHORP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23635-14-5 | |

| Record name | S-(-)-Perillic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.